molecular formula C204H306N54O72 B10815450 Albuvirtide CAS No. 1417179-66-8

Albuvirtide

Cat. No.: B10815450
CAS No.: 1417179-66-8
M. Wt: 4667 g/mol
InChI Key: DJIGFNCGXOAXOW-WTPNCWHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Albuvirtide is synthesized through a series of chemical reactions involving the modification of a peptide derived from the C-terminal heptad repeat sequence of HIV-1 gp41. The peptide is modified to contain a single 3-maleimimidopropionic acid group, which allows it to irreversibly conjugate with serum albumin . The synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis and subsequent purification steps.

Industrial Production Methods: In industrial settings, this compound is produced as a sterile, freeze-dried powder. The production process involves the reconstitution of the peptide in a suitable solvent, followed by lyophilization to obtain the final product. The reconstituted peptide is then formulated for intravenous administration .

Chemical Reactions Analysis

Types of Reactions: Albuvirtide primarily undergoes conjugation reactions due to the presence of the 3-maleimimidopropionic acid group. This group allows the peptide to form stable covalent bonds with serum albumin, extending its half-life in vivo .

Common Reagents and Conditions: The synthesis of this compound involves reagents commonly used in peptide synthesis, such as protected amino acids, coupling agents, and deprotecting agents. The conjugation reaction with serum albumin occurs under physiological conditions in the bloodstream .

Major Products Formed: The major product formed from the synthesis and subsequent reactions of this compound is the conjugated peptide-albumin complex, which exhibits extended stability and prolonged activity in the body .

Properties

CAS No.

1417179-66-8

Molecular Formula

C204H306N54O72

Molecular Weight

4667 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1

InChI Key

DJIGFNCGXOAXOW-WTPNCWHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C

Origin of Product

United States

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